3-Dimethylamino-3-ethoxyacrylonitril
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Overview
Description
3-Dimethylamino-3-ethoxyacrylonitril is an organic compound with the molecular formula C7H12N2O. It is characterized by the presence of a dimethylamino group, an ethoxy group, and an acrylonitrile moiety. This compound is known for its applications in various chemical industries, particularly in the synthesis of polymers, dyes, and other specialized chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Dimethylamino-3-ethoxyacrylonitril typically involves the reaction of acrylonitrile with dimethylamine and ethanol under specific conditions. The reaction is usually catalyzed by a proton acid or a metal salt, and it is carried out at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through a one-pot method. This involves reacting ethyl acetate, dimethylamine, and carbon monoxide in the presence of catalysts at a pressure of 10-60 bar and a temperature of 30-70°C. This method is efficient and yields a high purity product suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-Dimethylamino-3-ethoxyacrylonitril undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides.
Reduction: This can result in the formation of amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium ethoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrile oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
3-Dimethylamino-3-ethoxyacrylonitril has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Dimethylamino-3-ethoxyacrylonitril involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution reactions. It can also undergo polymerization, forming long-chain polymers with unique properties. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-Dimethylamino-3-ethoxyacrylonitrile: This compound is structurally similar and shares many of the same properties and applications.
3-Dimethylamino-1-arylpropenones: These compounds are used in the synthesis of dyes and have similar chemical reactivity.
Vanillin-Chalcones: These compounds are used in the synthesis of antifungal agents and share some structural similarities.
Uniqueness
3-Dimethylamino-3-ethoxyacrylonitril is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various industrial and research applications .
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(Z)-3-(dimethylamino)-3-ethoxyprop-2-enenitrile |
InChI |
InChI=1S/C7H12N2O/c1-4-10-7(5-6-8)9(2)3/h5H,4H2,1-3H3/b7-5- |
InChI Key |
VUWNHKMNCFFTPF-ALCCZGGFSA-N |
Isomeric SMILES |
CCO/C(=C\C#N)/N(C)C |
Canonical SMILES |
CCOC(=CC#N)N(C)C |
Origin of Product |
United States |
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